

# Spectroscopic Profile of 7-Octyn-1-ol: A Technical Guide

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Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the bifunctional molecule **7-Octyn-1-ol**, a valuable building block in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

## **Spectroscopic Data Summary**

The empirical formula for **7-Octyn-1-ol** is  $C_8H_{14}O$ , with a molecular weight of 126.20 g/mol . The following tables summarize the key spectral data obtained from standard spectroscopic techniques.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR Spectral Data



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
3.64	t	6.6	2	H-1
2.18	td	7.0, 2.7	2	H-6
1.94	t	2.7	1	H-8
1.57	р	6.8	2	H-2
1.52	р	7.2	2	H-5
1.39	р	3.4	2	H-3
1.39	р	3.4	2	H-4

#### <sup>13</sup>C NMR Spectral Data

Chemical Shift (δ) ppm	Carbon Atom
84.5	C-7
68.1	C-8
62.9	C-1
32.6	C-2
28.6	C-5
28.3	C-4
25.4	C-3
18.3	C-6

# **Infrared (IR) Spectroscopy**



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3332	Strong, Sharp	O-H Stretch (Alcohol)
3295	Strong, Sharp	≡C-H Stretch (Alkyne)
2936	Strong	C-H Stretch (sp³)
2860	Medium	C-H Stretch (sp³)
2118	Weak	C≡C Stretch (Alkyne)
1463	Medium	C-H Bend (CH <sub>2</sub> )
1058	Strong	C-O Stretch (Primary Alcohol)
631	Strong, Broad	≡C-H Bend (Alkyne)

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
126	5	[M] <sup>+</sup> (Molecular Ion)
108	15	[M-H <sub>2</sub> O] <sup>+</sup>
95	30	[C7H11]+
81	100	[C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup> (Base Peak)
67	85	[C₅H7] <sup>+</sup>
55	70	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	90	[C₃H₅] <sup>+</sup>

# **Experimental Protocols**

The following are detailed methodologies for the acquisition of the presented spectral data.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**



A solution of **7-Octyn-1-ol** was prepared by dissolving approximately 5-10 mg of the neat liquid in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. Both <sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a JEOL ECA-500 spectrometer. For <sup>1</sup>H NMR, the spectrum was recorded with a pulse angle of 45°, a spectral width of 8000 Hz, and a relaxation delay of 5 seconds. For <sup>13</sup>C NMR, a proton-decoupled spectrum was obtained with a pulse angle of 30°, a spectral width of 25000 Hz, and a relaxation delay of 2 seconds. The data was processed using Fourier transformation, and the chemical shifts were referenced to the TMS signal at 0.00 ppm for <sup>1</sup>H and the CDCl<sub>3</sub> solvent peak at 77.16 ppm for <sup>13</sup>C.

#### Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a JASCO FT/IR-4100 spectrometer. A thin film of the neat liquid sample of **7-Octyn-1-ol** was prepared by placing a drop of the compound between two potassium bromide (KBr) plates. The sample was then placed in the spectrometer's sample holder. The spectrum was recorded in the transmission mode over a range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean KBr plates was acquired prior to the sample analysis and was automatically subtracted from the sample spectrum to minimize interference from atmospheric water and carbon dioxide.

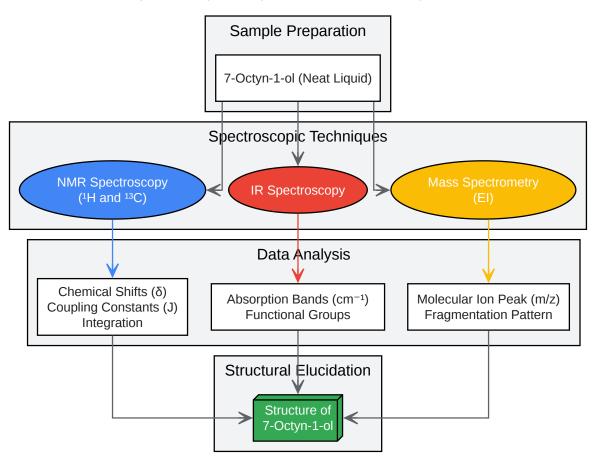
#### Mass Spectrometry (MS)

Mass spectral analysis was performed on a JEOL JMS-T100GCV instrument using electron ionization (EI). A dilute solution of **7-Octyn-1-ol** in dichloromethane was injected into the gas chromatograph (GC) equipped with a capillary column. The GC was operated with an appropriate temperature program to ensure the separation and elution of the compound. The eluted compound was then introduced into the ion source of the mass spectrometer, which was maintained at 200°C. The sample was ionized with a 70 eV electron beam. The resulting fragments were separated by a time-of-flight (TOF) mass analyzer, and the mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 20-200.

### Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of **7-Octyn-1-ol**.





Spectroscopic Analysis Workflow for 7-Octyn-1-ol

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Caption: Workflow of Spectroscopic Analysis.

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